molecular formula C18H25ClN2O4 B11598132 2-(4-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-4-oxobutan-2-yl)-5-methylhexanoic acid

2-(4-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-4-oxobutan-2-yl)-5-methylhexanoic acid

Cat. No.: B11598132
M. Wt: 368.9 g/mol
InChI Key: MNQBCAUWPBJBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(2-CHLOROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}-5-METHYLHEXANOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a formohydrazido group, and a methylhexanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-CHLOROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}-5-METHYLHEXANOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the diazotization of 2-chloroaniline, followed by reduction and hydrolysis to obtain 2-chlorophenylhydrazine . This intermediate is then reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-CHLOROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}-5-METHYLHEXANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[(2-CHLOROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}-5-METHYLHEXANOIC ACID has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for research in drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient in the treatment of various diseases.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[(2-CHLOROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}-5-METHYLHEXANOIC ACID involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorophenyl derivatives and formohydrazido-containing molecules. Examples are:

Uniqueness

What sets 2-{4-[(2-CHLOROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}-5-METHYLHEXANOIC ACID apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H25ClN2O4

Molecular Weight

368.9 g/mol

IUPAC Name

2-[4-[2-(2-chlorobenzoyl)hydrazinyl]-4-oxobutan-2-yl]-5-methylhexanoic acid

InChI

InChI=1S/C18H25ClN2O4/c1-11(2)8-9-13(18(24)25)12(3)10-16(22)20-21-17(23)14-6-4-5-7-15(14)19/h4-7,11-13H,8-10H2,1-3H3,(H,20,22)(H,21,23)(H,24,25)

InChI Key

MNQBCAUWPBJBOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C(C)CC(=O)NNC(=O)C1=CC=CC=C1Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.